What is Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate?
What is Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate?
An In-Depth Technical Guide to Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate: A Key Building Block in Targeted Protein Degradation
Abstract
This technical guide provides a comprehensive overview of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, a pivotal chemical intermediate for researchers in organic synthesis and drug discovery. We will delve into its precise identification, physicochemical properties, a detailed and rationalized two-step synthesis protocol, and its critical application as a linker component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to effectively synthesize and utilize this versatile building block.
Compound Identification and Physicochemical Properties
Precise identification is critical for regulatory compliance and experimental reproducibility. Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is definitively identified by the CAS Number 119740-95-3.[1][2] It is essential to distinguish it from its non-N-methylated analogue, Methyl 3-((tert-butoxycarbonyl)amino)propanoate (CAS 42116-55-2), which has a different molecular formula and weight.[3]
The core structure consists of a β-alanine methyl ester backbone where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group and substituted with a methyl group. This structure provides a stable, yet readily deprotectable amine, and a terminal ester group that can be hydrolyzed or otherwise modified, making it a versatile synthetic intermediate.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| Chemical Name | Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate | [4] |
| Synonym(s) | methyl 3-[(tert-butoxycarbonyl)(methyl)amino]propanoate | |
| CAS Number | 119740-95-3 | [1][2] |
| Molecular Formula | C₁₀H₁₉NO₄ | [1] |
| Molecular Weight | 217.27 g/mol | [1] |
| Physical Form | Liquid | |
| Purity | ≥95% | [1] |
| Storage Conditions | 2-8°C, Sealed in dry conditions, away from moisture | [4] |
| SMILES | O=C(OC(C)(C)C)N(C)CCC(=O)OC | [1] |
| InChI Key | QAIYFGAVROBBNI-UHFFFAOYSA-N |
Synthesis and Mechanism
A robust and scalable synthesis is paramount for the practical application of any chemical building block. The most logical and field-proven approach to Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is a two-step sequence: (1) Aza-Michael addition of methylamine to methyl acrylate to form the secondary amine precursor, followed by (2) N-Boc protection.
Rationale for Synthetic Strategy
This strategy is advantageous due to the high availability and low cost of the starting materials. The Aza-Michael addition is a highly efficient method for forming the C-N bond required for the β-amino ester core.[5] Subsequent protection of the resulting secondary amine with a Boc group is a standard and well-understood transformation that yields a product stable to a wide range of reaction conditions, yet the Boc group can be easily removed when needed using mild acidic conditions.[6] This orthogonality is a cornerstone of modern multi-step synthesis.
Step 1: Synthesis of Methyl 3-(methylamino)propanoate
This protocol is adapted from established procedures for the Aza-Michael addition of amines to acrylates.[5]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add methyl acrylate (1.0 eq, e.g., 10 g, 116 mmol) dissolved in methanol (e.g., 20 mL).
-
Cooling: Cool the solution to -20 °C using an appropriate cooling bath (e.g., dry ice/acetone).
-
Amine Addition: Slowly add a solution of methylamine (1.5-1.6 eq, e.g., 90 mL of a 2M solution in THF, 180 mmol) dropwise via the addition funnel. The causality for cooling and slow addition is to control the exothermic reaction and prevent polymerization or side reactions.
-
Reaction: Stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction for the consumption of methyl acrylate by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue, crude methyl 3-(methylamino)propanoate, can be purified by vacuum distillation (e.g., 45 °C, 5 Torr) to yield a colorless liquid.[5] The ¹H NMR spectrum of the product should be consistent with the reported values: (CDCl₃): δ 2.44 (s, 3H), 2.52 (t, 2H), 2.86 (t, 2H), 3.69 (s, 3H).[5]
Step 2: N-Boc Protection of Methyl 3-(methylamino)propanoate
This protocol employs standard conditions for the protection of secondary amines using di-tert-butyl dicarbonate (Boc₂O).[6]
Experimental Protocol:
-
Reaction Setup: Dissolve the methyl 3-(methylamino)propanoate (1.0 eq) from the previous step in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (concentration 0.1-0.5 M) in a round-bottom flask with a magnetic stirrer.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.2-1.5 eq), to the solution and stir for 5-10 minutes at room temperature. The base acts to neutralize the acidic byproduct of the reaction.[6]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the stirring solution, either as a solid or dissolved in a minimal amount of the reaction solvent.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction is self-validating and can be monitored by TLC until the starting amine is fully consumed.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an extraction solvent like ethyl acetate.
-
Washing: Transfer the organic solution to a separatory funnel and wash sequentially with a saturated aqueous NaHCO₃ solution (to remove acidic impurities) and then with brine.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.
-
Purification: If necessary, purify the final product, Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, by silica gel column chromatography.
Synthesis Workflow Visualization
Caption: A two-step synthesis workflow for Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate.
Application in Drug Discovery: The PROTAC Linker
The primary utility of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate for drug development professionals lies in its role as a versatile building block for PROTAC linkers.
Introduction to PROTAC Technology
PROTACs are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell.[7][8] They consist of three components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[9][10] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[10][11] This event-driven, catalytic mechanism represents a paradigm shift from traditional occupancy-based inhibitors.[7]
The Critical Role of the Linker
The linker is far more than a passive spacer.[9][12] Its length, rigidity, composition, and attachment points are critical variables that profoundly influence the efficacy of a PROTAC.[12][13] The linker's structure dictates the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of successful protein degradation.[7][14] An optimal linker facilitates favorable protein-protein interactions, while a poorly designed one can lead to steric clashes and reduced activity.[7]
Structural Significance as a Linker Component
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is an excellent starting point for constructing alkyl-based linkers.
-
Alkyl Chain: The propanoate backbone provides a flexible three-carbon (propyl) chain, a common motif in PROTAC linkers.[13]
-
Reactive Handles: The molecule possesses two key functional groups for elaboration. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing E3 ligase ligand (e.g., derivatives of pomalidomide or VHL ligands) using standard amide bond-forming reactions.
-
Protected Amine: The Boc-protected secondary amine can be deprotected under acidic conditions to reveal a secondary amine. This amine can then be acylated, alkylated, or used in a coupling reaction with a POI-binding ligand, completing the assembly of the PROTAC molecule.
Caption: Logical role of the title compound as a precursor to a PROTAC linker.
Spectroscopic and Analytical Data
While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, its structure allows for a confident prediction of its key NMR signals. This serves as a benchmark for researchers to validate their synthetic product.
Table 2: Predicted Spectroscopic Characteristics
| Technique | Predicted Chemical Shift (δ) and Multiplicity | Assignment |
| ¹H NMR | ~ 1.45 (s, 9H) | tert-butyl protons of the Boc group |
| ~ 2.55 (t, 2H) | -CH₂- adjacent to the carbonyl (C=O) of the ester | |
| ~ 2.85 (s, 3H) | N-methyl protons | |
| ~ 3.45 (t, 2H) | -CH₂- adjacent to the nitrogen atom | |
| ~ 3.67 (s, 3H) | O-methyl protons of the ester | |
| ¹³C NMR | ~ 28.4 | (CH₃)₃C- of Boc group |
| ~ 34.0 | -CH₂- adjacent to ester C=O | |
| ~ 38.0 | N-CH₃ | |
| ~ 45.0 | -CH₂- adjacent to N | |
| ~ 51.7 | O-CH₃ | |
| ~ 79.5 | (CH₃)₃C - of Boc group | |
| ~ 155.0 | Carbonyl of Boc group | |
| ~ 172.5 | Carbonyl of methyl ester |
Safety and Handling
Based on supplier safety data, this compound must be handled with appropriate laboratory precautions.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark)[4] | Warning [4] | H302: Harmful if swallowed.[4]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4] | P261: Avoid breathing vapours.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).
Conclusion
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is more than a simple chemical; it is an enabling tool for advanced drug discovery. Its well-defined structure, featuring orthogonally protected functional groups, and its straightforward synthesis make it an invaluable building block. Its primary role as a precursor for PROTAC linkers places it at the forefront of targeted protein degradation, a field with immense therapeutic potential. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and strategically implement this compound in their research endeavors.
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